Laricitrin

Übersicht

Beschreibung

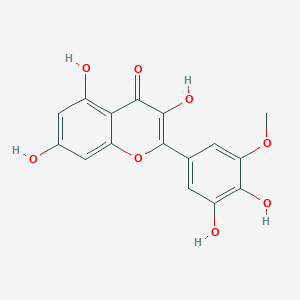

Laricitrin is an O-methylated flavonol, a type of flavonoid. Its systematic IUPAC name is 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one . This compound is found in red grapes and bog bilberries and is one of the phenolic compounds present in wine . This compound is formed from myricetin by the action of the enzyme myricetin O-methyltransferase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Laricitrin can be synthesized from myricetin through a methylation reaction. The enzyme myricetin O-methyltransferase catalyzes the methylation of myricetin to form this compound . This reaction typically occurs under mild conditions, often in the presence of a methyl donor such as S-adenosylmethionine.

Industrial Production Methods: Industrial production of this compound involves the extraction of myricetin from natural sources followed by enzymatic methylation. The process includes:

- Extraction of myricetin from plant materials such as red grapes or bog bilberries.

- Purification of myricetin.

- Enzymatic methylation using myricetin O-methyltransferase.

- Purification of this compound from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions: Laricitrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonol.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonols.

Substitution: Various substituted flavonols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Laricitrin exhibits several biological activities that make it a valuable compound in various applications:

- Antioxidant Properties : this compound demonstrates significant antioxidant activity, which helps in neutralizing free radicals and protecting cells from oxidative stress. This property is crucial in preventing skin aging and other degenerative diseases .

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-8, making it beneficial for inflammatory conditions .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, aiding in the treatment of neurodegenerative diseases by enhancing dendritic cell function and restoring immune responses .

Dermatology

This compound has been studied for its potential use in dermatological formulations. A study highlighted the effectiveness of this compound 3-rutinoside (L3R) from Ginkgo biloba fruits in preventing skin damage by inhibiting reactive oxygen species (ROS) generation. This compound was shown to protect against collagen degradation and promote skin health, making it a candidate for cosmetic applications aimed at anti-aging .

Oncology

Recent findings suggest that this compound can ameliorate immune suppression associated with lung cancer. It has been shown to restore the differentiation and function of dendritic cells, which are vital for initiating immune responses against tumors . This positions this compound as a potential therapeutic agent in cancer immunotherapy.

Applications in Food Industry

This compound's antioxidant properties also make it a suitable additive in food products to enhance shelf life and nutritional value. Its presence in red wine contributes to the health benefits associated with moderate wine consumption, particularly due to its role in reducing oxidative stress.

Data Table: Summary of Biological Activities of this compound

Case Study 1: Skin Health

A clinical study investigated the effects of L3R on normal human dermal fibroblasts exposed to TNF-α. Results showed a significant reduction in ROS generation and MMP-1 secretion, indicating that L3R effectively protects skin cells from inflammatory damage .

Case Study 2: Cancer Immunotherapy

In another study focusing on lung cancer, this compound was administered to assess its impact on dendritic cell maturation. The results demonstrated that this compound could restore the immune function of dendritic cells, suggesting its potential role as an adjunct therapy in cancer treatment .

Wirkmechanismus

Laricitrin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: this compound induces apoptosis in cancer cells and inhibits their proliferation.

Neuroprotective Activity: It protects neurons from oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

- Myricetin

- Quercetin

- Kaempferol

- Isorhamnetin

- Syringetin

Laricitrin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Laricitrin, a flavonoid glycoside primarily found in various plant species, including Vaccinium and Ginkgo biloba, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Sources

This compound is structurally characterized as a flavonoid with multiple glycosidic forms, notably this compound 3-rutinoside and this compound 3-glucoside. These compounds are predominantly extracted from plants like Ginkgo biloba and Vaccinium uliginosum.

Antioxidant Activity

Recent studies highlight the potent antioxidant properties of this compound. A study evaluating this compound 3-rutinoside (L3R) found that it significantly inhibited the generation of reactive oxygen species (ROS) in TNF-α-stimulated normal human dermal fibroblasts (NHDFs). The results indicated that L3R reduced ROS levels to 0.84 ± 0.03 at 100 μM compared to a control group (2.02 ± 0.07), demonstrating its effectiveness in reducing oxidative stress (p < 0.001) .

Table 1: Inhibition of ROS Generation by this compound 3-Rutinoside

| Concentration (μM) | ROS Generation (fold change) | p-value |

|---|---|---|

| Control | 2.02 ± 0.07 | - |

| L3R (25) | 1.05 ± 0.01 | <0.001 |

| L3R (50) | 0.98 ± 0.00 | <0.001 |

| L3R (100) | 0.84 ± 0.03 | <0.001 |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating cytokine secretion. In TNF-α-treated NHDFs, L3R diminished the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), indicating its potential role in mitigating inflammation-related skin damage .

Table 2: Effect of this compound on Cytokine Secretion

| Cytokine | Control Levels | L3R Treatment Levels | p-value |

|---|---|---|---|

| IL-6 | High | Reduced | <0.001 |

| IL-8 | High | Reduced | <0.001 |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in lung cancer models. A study demonstrated that this compound enhances dendritic cell function by inhibiting the STAT3 signaling pathway, which is often upregulated in cancerous conditions . This inhibition leads to increased production of IL-12 and decreased IL-10 levels in dendritic cells, promoting a Th1 immune response conducive to tumor destruction.

Case Study: Efficacy in Lung Cancer Treatment

In an experimental model using Lewis lung carcinoma (LLC), mice treated with this compound showed a significant reduction in tumor nodules when combined with cisplatin compared to those receiving cisplatin alone. The combination therapy resulted in enhanced anti-tumor immunity by restoring dendritic cell function and shifting the immune response from Th2 to Th1 .

Table 3: Tumor Nodule Reduction in LLC Model

| Treatment Group | Tumor Nodules Count | p-value |

|---|---|---|

| Control | High | - |

| Cisplatin | Moderate | - |

| Cisplatin + this compound | Significantly Low | <0.01 |

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYMYCCYMJIYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415210 | |

| Record name | Laricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53472-37-0 | |

| Record name | Laricitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laricitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053472370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LARICITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ2DUC4C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Laricitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0126497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.